molecular formula C8H7BrO3 B12521353 3-Bromo-2-hydroxy-6-methylbenzoic acid CAS No. 681467-89-0

3-Bromo-2-hydroxy-6-methylbenzoic acid

Katalognummer: B12521353
CAS-Nummer: 681467-89-0
Molekulargewicht: 231.04 g/mol
InChI-Schlüssel: ALHFXRQGKQLVTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-hydroxy-6-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-hydroxy-6-methylbenzoic acid typically involves the bromination of 2-hydroxy-6-methylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2-hydroxy-6-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-hydroxy-6-methylbenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-bromo-2-hydroxy-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and hydroxyl groups play crucial roles in its reactivity, enabling it to form hydrogen bonds and participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

    3-Bromo-2-methylbenzoic acid: Lacks the hydroxyl group, leading to different reactivity and applications.

    2-Bromo-6-methylbenzoic acid: Similar structure but different substitution pattern, affecting its chemical properties.

    3-Bromo-4-hydroxybenzoic acid:

Uniqueness: 3-Bromo-2-hydroxy-6-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

681467-89-0

Molekularformel

C8H7BrO3

Molekulargewicht

231.04 g/mol

IUPAC-Name

3-bromo-2-hydroxy-6-methylbenzoic acid

InChI

InChI=1S/C8H7BrO3/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI-Schlüssel

ALHFXRQGKQLVTR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)Br)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.